![molecular formula C17H13ClN2O2S B2631730 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide CAS No. 389080-67-5](/img/structure/B2631730.png)
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide, commonly known as CP-96,345, is a chemical compound that has been widely used in scientific research. CP-96,345 is a selective antagonist of the oxytocin receptor, which plays a crucial role in regulating various physiological processes such as social behavior, reproduction, and stress response.
Applications De Recherche Scientifique
Synthesis and Insecticidal Applications N-(4-chlorophenyl)-2-phenoxyacetamide derivatives, including N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide, have been synthesized for potential use as insecticidal agents. A study explored the interaction of various derivatives, yielding novel compounds such as acrylamide, hydrazone, acrylonitrile, and chalcone derivatives. Among these, certain compounds showcased excellent insecticidal efficacy against the cotton leafworm, Spodoptera littoralis (Rashid et al., 2021).
Molecular Docking and Quantum Chemical Calculations Further research involved molecular docking and quantum chemical calculations to understand the molecular structure and spectroscopic data of related compounds. These studies included vibrational spectra analysis, bond length and angle calculations, and molecular electrostatic potential analysis. This comprehensive approach provided insights into the intramolecular charge transfer and other molecular properties, with implications for biological effects based on molecular docking predictions (Viji et al., 2020).
Mécanisme D'action
Target of Action
Thiazole derivatives, which include this compound, have been found to exhibit diverse biological activities, suggesting they may interact with multiple targets .
Mode of Action
Thiazole derivatives, including this compound, are known to exhibit a range of biological activities, suggesting they may interact with their targets in various ways .
Biochemical Pathways
Thiazole derivatives have been associated with a range of biological activities, implying they may influence multiple biochemical pathways .
Result of Action
Thiazole derivatives have been associated with various biological activities, suggesting they may have diverse molecular and cellular effects .
Propriétés
IUPAC Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2S/c18-13-8-6-12(7-9-13)15-11-23-17(19-15)20-16(21)10-22-14-4-2-1-3-5-14/h1-9,11H,10H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDLMHPPXJPPWLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

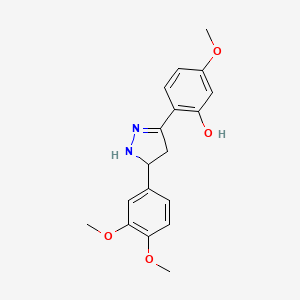
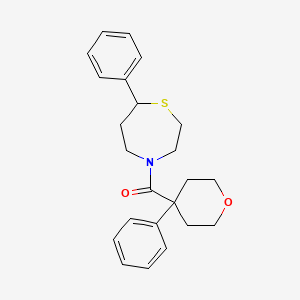
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2-chloro-6-fluorobenzamide](/img/structure/B2631652.png)

![N-Methyl-N-[[3-(trifluoromethyl)phenyl]carbamoyl]formamide](/img/structure/B2631656.png)
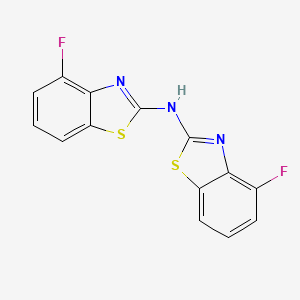
![2-[(2-Methylpropyl)sulfanyl]-5-nitrobenzoic acid](/img/structure/B2631658.png)
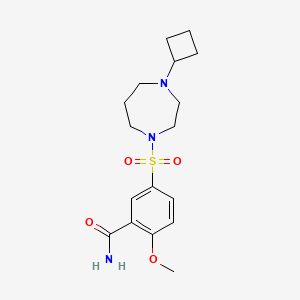
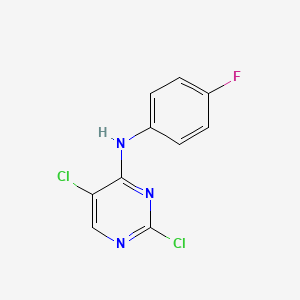
![1-(3-methoxyphenyl)-3-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B2631664.png)

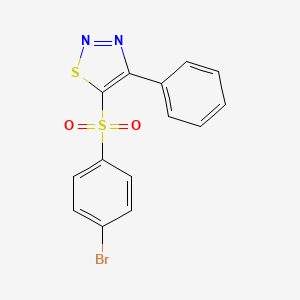
![N-[(1-Methylsulfanylcyclobutyl)methyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2631669.png)
![{1-[3-Fluoro-4-(pyridin-3-yloxy)phenyl]ethyl}(prop-2-yn-1-yl)amine](/img/structure/B2631670.png)